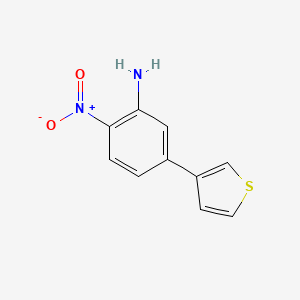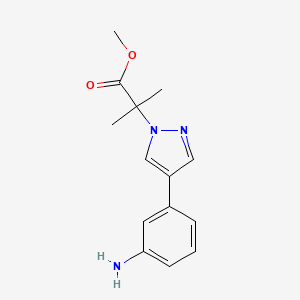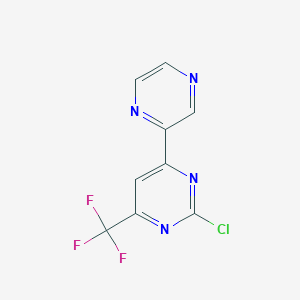
2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. The presence of chlorine and trifluoromethyl groups makes it an interesting compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with 2-aminopyrazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Substitution Reactions: The chlorine atom in the compound can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-amino-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine or 2-thio-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced derivatives of the pyrazine ring.
科学的研究の応用
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a building block for bioactive molecules.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The trifluoromethyl group often enhances the compound’s metabolic stability and binding affinity.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Amino-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
- 2-Thio-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
Uniqueness
The combination of the pyrazine and pyrimidine rings, along with the trifluoromethyl and chlorine substituents, makes 2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine unique. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
特性
分子式 |
C9H4ClF3N4 |
|---|---|
分子量 |
260.60 g/mol |
IUPAC名 |
2-chloro-4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H4ClF3N4/c10-8-16-5(6-4-14-1-2-15-6)3-7(17-8)9(11,12)13/h1-4H |
InChIキー |
PDCCCNZSQICZDV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=CC(=NC(=N2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
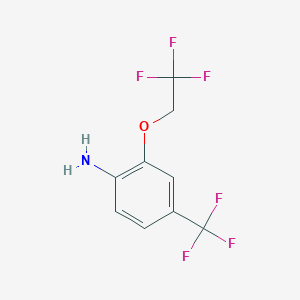
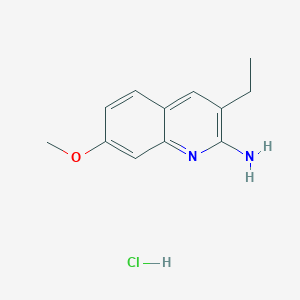
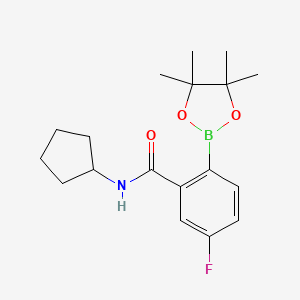
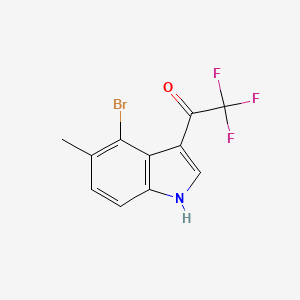
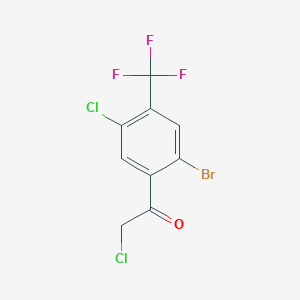
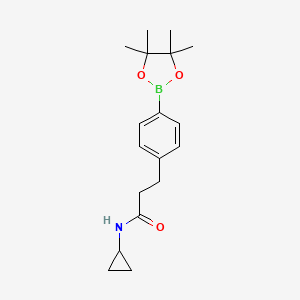
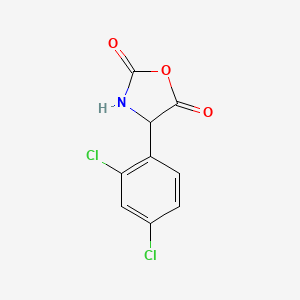
![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)

